Tumor Mucin Antigen (13-21)

T-cell immunology Breast cancer Tetramer staining

Choose Tumor Mucin Antigen (13-21) (LLLLTVLTV) as the only MUC1 peptide detected in cancer patient blood, not healthy adults. This native, highly immunogenic signal peptide epitope is optimal for ex vivo CTL expansion and serves as the essential wild-type standard for evaluating engineered analogs in human-relevant studies.

Molecular Formula
Molecular Weight
Cat. No. B1574951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTumor Mucin Antigen (13-21)
SynonymsTumor Mucin Antigen (13-21)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Tumor Mucin Antigen (13-21) (MUC1 Signal Peptide LLLLTVLTV): Core Identity and Procurement Specifications for HLA-A*0201-Restricted T-Cell Research


Tumor Mucin Antigen (13-21), also designated as M1.2 and corresponding to the MUC1 signal peptide sequence LLLLTVLTV, is a well-characterized 9-amino acid peptide epitope derived from the MUC1 tumor-associated antigen. This peptide is presented by the HLA-A*0201 MHC class I molecule and is of specific interest for its documented immunogenicity in human cancer patients [1]. Notably, it is the only MUC1-derived peptide among those tested that has been detected in the peripheral blood of HLA-A*0201-positive breast cancer patients but not in healthy adults [2]. Among MUC1 peptides that bind to HLA-A*0201, M1.2 appears to be the most immunogenic in humans, enabling the ex vivo generation of large numbers (approximately 10^9) of tetramer-binding M1.2-specific cytotoxic T lymphocytes (CTL) from circulating precursors in healthy donors [3].

Why MUC1 Tandem Repeat Peptides and Anchor-Optimized Analogs Cannot Substitute for Tumor Mucin Antigen (13-21)


Direct substitution of Tumor Mucin Antigen (13-21) with other MUC1-derived peptides, particularly those from the tandem repeat (TR) domain such as STAPPVHNV (MUC1 950-958), is contraindicated for human-relevant studies due to fundamental differences in their immunological recognition and clinical validation. The TR domain peptides are widely acknowledged to be poorly immunogenic due to immunological tolerance to this self-antigen [1]. In contrast, the signal peptide epitope LLLLTVLTV has demonstrated unique detection in human cancer patient peripheral blood [2]. Furthermore, while anchor-optimized or glycosylated analog peptides have been designed to enhance HLA-A*0201 binding affinity and CTL generation, their functional relevance relies on cross-reactivity with native peptides [3]. These analogs have not been shown to naturally elicit immune responses in human cancer patients, whereas native LLLLTVLTV has, making it the critical reference standard for assessing the clinical translatability of any engineered analog.

Quantitative Comparative Evidence: Tumor Mucin Antigen (13-21) vs. MUC1 Tandem Repeat and Analog Peptides


Patient-Specific T-Cell Detection: Human In Vivo Evidence for LLLLTVLTV vs. Other MUC1 Peptides

When evaluated for the ability to detect CD8+ T-cell responses in human subjects, Tumor Mucin Antigen (13-21) (LLLLTVLTV) was the only MUC1-derived peptide among those tested that was detected by HLA-A*0201 tetramers in the peripheral blood of some HLA-A*0201-positive breast cancer patients. This specific T-cell recognition was not observed in healthy adult controls [1]. This stands in direct contrast to other MUC1 peptides evaluated in the same study, including those from the signal sequence and tandem repeat domains, which did not show detectable ex vivo T-cell responses in patients [2].

T-cell immunology Breast cancer Tetramer staining

Comparative Immunogenicity: Superior Ex Vivo CTL Expansion of M1.2 (LLLLTVLTV)

Among all HLA-A*0201-binding MUC1 peptides, M1.2 (LLLLTVLTV) from the signal sequence has been identified as the most immunogenic in humans. This peptide supports the ex vivo generation of large numbers (approximately 10^9) of tetramer-binding M1.2-specific cytotoxic T lymphocytes (CTL) from circulating precursors in healthy donors [1]. In contrast, the tandem repeat peptide STAPPVHNV (MUC1 950-958) is widely documented to have poor immunogenicity, a limitation that has driven the development of anchor-optimized analogs [2]. While these analogs can demonstrate enhanced binding affinity and CTL generation in vitro, their functional avidity is a critical parameter; M1.2-specific CTLs exhibit low functional avidity compared to CTLs specific for an HIV-1 epitope, a characteristic that agonist peptides like p29 (LLPWTVLTV) and p15 (VLLWTVLTV) were designed to improve [3].

Immunotherapy CTL expansion T-cell avidity

Clinical Prevalence: Enrichment of LLLLTVLTV-Specific CD8 T Cells in Multiple Myeloma Patients

Analysis of bone marrow and peripheral blood from 68 patients with HLA-A2-positive multiple myeloma (MM) revealed that 44% of patients contained elevated frequencies of MUC1-specific CD8 T cells (specific for LLLLTVLTV) in freshly isolated samples, compared with corresponding samples from healthy donors [1]. Furthermore, bone marrow-residing T cells specific for LLLLTVLTV possessed a higher functional capacity than peripheral blood-derived T cells, exhibiting enhanced IFN-γ secretion, perforin production, and cytotoxicity upon specific reactivation [2].

Multiple Myeloma T-cell memory Bone marrow

Sequence and Structural Differentiation: LLLLTVLTV Signal Peptide vs. MUC1 Tandem Repeat Peptides

Tumor Mucin Antigen (13-21) is derived from the MUC1 signal peptide and has the sequence LLLLTVLTV [1]. This sequence is distinct from MUC1 tandem repeat (TR) domain peptides like STAPPVHNV (MUC1 950-958), which are known for their poor immunogenicity and lack of optimal HLA-A*0201 anchor residues [2]. The anchor-optimized MUC1 peptides developed to overcome these limitations, such as SLAPPVHNV, are engineered variants that do not naturally occur [3].

Peptide structure HLA-A2 binding Epitope mapping

Research-Validated Application Scenarios for Tumor Mucin Antigen (13-21) in Immunotherapy and Diagnostics


Ex Vivo Expansion and Functional Analysis of MUC1-Specific CTLs

This peptide is the optimal choice for ex vivo stimulation and expansion of MUC1-specific cytotoxic T lymphocytes (CTLs) from HLA-A*0201-positive donors. It has been shown to generate large numbers (~10^9) of tetramer-binding, M1.2-specific CTLs from healthy donor peripheral blood [1]. This application is fundamental for developing adoptive T-cell therapies and for investigating the functional avidity and cytokine profiles of MUC1-specific T cells. Agonist peptides derived from this sequence, such as p29 (LLPWTVLTV), can be benchmarked against M1.2 to identify candidates with improved functional avidity [2].

Human Cancer Patient Immunomonitoring and Tetramer Assays

The peptide is uniquely qualified for use in HLA-A*0201 tetramer-based assays to detect and quantify MUC1-specific CD8+ T cells in cancer patients. This is supported by its exclusive detection in peripheral blood of breast cancer patients compared to other MUC1 peptides and healthy controls [3]. Additionally, its use has demonstrated that 44% of multiple myeloma patients have elevated frequencies of LLLLTVLTV-specific CD8 T cells, making it a robust reagent for monitoring immune responses in clinical trials and correlating T-cell presence with disease status or therapeutic outcome [4].

Benchmarking Anchor-Optimized and Glycosylated MUC1 Peptide Analogs

Tumor Mucin Antigen (13-21) serves as the essential wild-type reference standard for evaluating the performance of engineered MUC1 peptide analogs. Studies developing anchor-optimized or glycosylated peptides to enhance HLA-A2 binding affinity and reverse immune tolerance consistently use native peptides like STAPPVHNV and LLLLTVLTV as comparators [5]. Any novel analog must demonstrate superior CTL generation, cross-reactivity, and tumor cell lysis compared to this native signal peptide epitope to justify its development.

Development of Multi-Epitope Vaccines Targeting the MUC1 Signal Peptide Domain

Given that the MUC1 signal peptide domain promiscuously binds multiple MHC class I and II alleles and can generate robust T-cell immunity [6], Tumor Mucin Antigen (13-21) is a key component for inclusion in multi-epitope peptide vaccines. Clinical-stage vaccines like ImMucin, which encode the entire MUC1 signal peptide domain, have validated this region as a safe and immunogenic target in multiple myeloma patients [7]. The 9-mer LLLLTVLTV is the minimal HLA-A*0201-restricted epitope within this domain and is essential for constructing and evaluating the efficacy of such vaccines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tumor Mucin Antigen (13-21)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.